9-(3,4-dimethoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Description
This purine-based carboxamide derivative features a 3,4-dimethoxyphenyl group at position 9 and a thiophen-2-yl substituent at position 2 of the purine scaffold. The thiophene moiety introduces aromatic heterocyclic diversity, which may influence π-π stacking in biological systems.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O4S/c1-26-10-6-5-9(8-11(10)27-2)23-17-14(21-18(23)25)13(15(19)24)20-16(22-17)12-4-3-7-28-12/h3-8H,1-2H3,(H2,19,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQYBJIFJHJBWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the purine core. One common approach is the Hantzsch synthesis , which involves the condensation of a β-keto ester with guanidine
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the thiophene ring allows for oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: : The purine ring can be reduced, leading to the formation of purine derivatives with different functional groups.
Substitution: : The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Reduced purine derivatives.
Substitution: : Substituted methoxy derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : It can be used as a probe to study biological systems, particularly in understanding purine metabolism.
Medicine: : It has been investigated for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: : Its derivatives can be used in the development of new materials and chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The purine ring system can bind to enzymes or receptors, influencing various biological pathways. For example, it may inhibit enzymes involved in nucleotide synthesis or modulate receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Position: The 3,4-dimethoxy groups on the phenyl ring (target compound) provide balanced electronic and steric effects compared to mono-methoxy () or trimethoxy () analogs. The para-methoxy group in ’s compound may enhance solubility but reduce target specificity due to bulkiness.
- Thiophene’s aromaticity and smaller size may favor tighter binding in enzyme pockets.
- Synthetic Feasibility : Yields for thiazolo-pyrimidine analogs (76–85%, ) suggest efficient routes for heterocyclic systems, though purine-based syntheses () may require optimized conditions for scalability.
Physicochemical Properties
- Melting Points : Thiazolo-pyrimidine derivatives () exhibit melting points between 110–122°C, indicating moderate crystallinity. Purine analogs’ melting points are unreported but likely influenced by substituent polarity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
